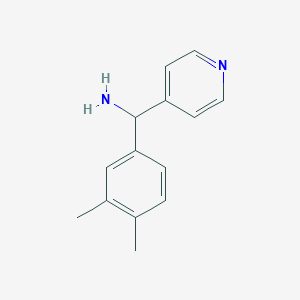

C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

Description

Contextualization within Amine and Pyridine (B92270) Derivative Chemistry

C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine is fundamentally an amine, a class of organic compounds derived from ammonia (B1221849). Specifically, it is a primary amine, characterized by the presence of an amino group (-NH2) attached to a carbon atom. The carbon atom in this case is benzylic, being bonded to both a phenyl and a pyridyl ring. This structural feature is significant as benzylic amines are known to be versatile intermediates in organic synthesis and are found in a wide array of biologically active molecules.

The pyridine component of the molecule is a six-membered heterocyclic aromatic ring containing one nitrogen atom. Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core structure of numerous pharmaceuticals. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which can be crucial for molecular interactions with biological targets. The presence of the pyridine ring often enhances the solubility and metabolic stability of drug candidates.

The combination of the amine and pyridine functionalities within the same molecule creates a scaffold with the potential for a wide range of chemical modifications and biological applications. The basicity of the amine and the pyridine nitrogen can be fine-tuned by the electronic effects of substituents on the aromatic rings, influencing the compound's pharmacokinetic and pharmacodynamic properties.

Rationale for Advanced Academic Investigation

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from studies on structurally related compounds. The (phenyl)(pyridin-4-yl)methanamine scaffold is a key structural motif in various pharmacologically active agents.

The exploration of substituted derivatives of this scaffold is a common strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic profiles. The 3,4-dimethyl substitution on the phenyl ring, for instance, can influence the compound's lipophilicity and its interaction with target proteins through steric and electronic effects.

Research into similar pyridine-containing compounds has revealed a broad spectrum of biological activities, including but not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Therefore, it is plausible that this compound is being investigated for its potential therapeutic applications in these or other disease areas. The compound's availability from commercial suppliers as a building block for research further suggests its utility in the synthesis of more complex molecules for various scientific investigations. calpaclab.com

Overview of Current Research Trajectories related to this compound and Structurally Related Compounds

Current research in the field of pyridine derivatives and benzylic amines is highly active and follows several key trajectories:

Drug Discovery and Medicinal Chemistry: A primary focus is the design and synthesis of novel compounds for therapeutic use. Research on pyrazolo[1,5-a]pyrimidines, which can incorporate pyridylmethylamine side chains, has identified potent inhibitors of mycobacterial ATP synthase, a target for tuberculosis treatment. semanticscholar.org This highlights the potential for pyridine-amine structures in developing new anti-infective agents. Similarly, studies on other substituted pyridine derivatives are exploring their efficacy as anticancer and anti-inflammatory agents. researchgate.net

Synthesis of Novel Heterocyclic Systems: The development of new synthetic methodologies to create complex molecular architectures based on pyridine and amine scaffolds is another significant area of research. Efficient synthetic routes to substituted 2-pyridyl-4-phenylquinolines have been developed, with these compounds being investigated as ligands for transition metals in photochemistry. nih.gov

Materials Science: Pyridine-containing compounds are also being explored for their applications in materials science. Their ability to coordinate with metal ions makes them valuable components in the development of new catalysts, sensors, and luminescent materials.

While direct studies on this compound may be in nascent stages or part of proprietary research, the broader trends in the study of related compounds indicate a promising future for the investigation of this and similar molecules. The continued exploration of the chemical space around the (phenyl)(pyridin-4-yl)methanamine core is likely to yield novel compounds with significant scientific and potentially therapeutic value.

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dimethylphenyl)-pyridin-4-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-10-3-4-13(9-11(10)2)14(15)12-5-7-16-8-6-12/h3-9,14H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAMUPUERIVAPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C2=CC=NC=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for C 3,4 Dimethyl Phenyl C Pyridin 4 Yl Methylamine

Established Synthetic Routes for C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine and Analogues

Traditional synthetic routes offer reliable and well-documented methods for the preparation of the target molecule and its analogues. These approaches include reductive amination, Grignard reagent-based syntheses, and various coupling reactions.

Reductive Amination Approaches

Reductive amination is a cornerstone of amine synthesis, providing a direct method to form the C-N bond. This approach typically involves two main steps: the formation of an imine from a carbonyl compound and an amine, followed by the reduction of the imine to the corresponding amine.

For the synthesis of this compound, a plausible reductive amination strategy would involve the reaction of pyridine-4-carboxaldehyde with 3,4-dimethylaniline (B50824) to form an intermediate imine. This imine is then reduced in situ to the target secondary amine. Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity and mild reaction conditions.

A typical procedure for a related reductive amination is the reaction of aldehydes with anilines using sodium borohydride in the presence of a cation exchange resin, which can proceed in high yields at room temperature. The use of an acid catalyst, such as acetic acid, is often employed to facilitate imine formation.

| Reactant 1 | Reactant 2 | Reducing Agent | Catalyst/Conditions | Product |

| Pyridine-4-carboxaldehyde | 3,4-Dimethylaniline | NaBH(OAc)3 | Acetic acid, DCM | This compound |

| Benzaldehyde | Aniline | NaBH4 | DOWEX(R)50WX8, THF | Benzylaniline |

Alternatively, the synthesis could proceed via the reductive amination of (3,4-dimethylphenyl)(pyridin-4-yl)methanone (B2638249) with a source of ammonia (B1221849), such as ammonium (B1175870) acetate (B1210297), in the presence of a reducing agent.

Grignard Reagent-Based Syntheses

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. A viable synthetic route utilizing a Grignard reagent for the target molecule would involve the reaction of 3,4-dimethylphenylmagnesium bromide with pyridine-4-carboxaldehyde. This reaction would yield (3,4-dimethylphenyl)(pyridin-4-yl)methanol as an intermediate.

The subsequent conversion of the alcohol to the amine can be achieved through several methods. One common approach is the conversion of the alcohol to a leaving group (e.g., a halide or tosylate) followed by nucleophilic substitution with an amine or ammonia equivalent. Another method is the Mitsunobu reaction, which allows for the direct conversion of the alcohol to the amine.

The mechanism of the Grignard reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. researchgate.netresearchgate.net The resulting magnesium alkoxide is then protonated during an acidic workup to yield the alcohol. researchgate.net

| Reactant 1 | Reactant 2 | Intermediate Product |

| 3,4-Dimethylphenylmagnesium bromide | Pyridine-4-carboxaldehyde | (3,4-Dimethylphenyl)(pyridin-4-yl)methanol |

Amine Coupling Reactions for C-C and C-N Bond Formation

While direct coupling to form the final amine is less common for this specific structure, peptide coupling agents can be conceptually applied in related synthetic steps. For instance, if one were to synthesize an amide analogue, coupling agents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), dicyclohexylcarbodiimide (B1669883) (DCC), or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) would be effective. These reagents activate a carboxylic acid, allowing for nucleophilic attack by an amine to form an amide bond.

Advanced Synthetic Techniques and Optimization

To improve efficiency, yield, and atom economy, advanced synthetic methodologies such as multi-component, one-pot, and catalytic reactions are increasingly employed in the synthesis of complex molecules like this compound.

Multi-component and One-Pot Reaction Strategies for this compound Synthesis

A hypothetical one-pot synthesis for the target compound could involve the in-situ formation of 3,4-dimethylphenylmagnesium bromide, followed by the addition of pyridine-4-carboxaldehyde, and subsequent in-situ conversion of the resulting alcohol to the amine. For instance, a one-pot three-component synthesis of polysubstituted pyridines has been demonstrated by reacting an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate in an alcoholic solvent, showcasing the potential of such strategies in pyridine (B92270) chemistry. nih.gov

| Strategy | Reactants | Key Features |

| One-Pot Reductive Amination | Pyridine-4-carboxaldehyde, 3,4-Dimethylaniline, Reducing Agent | Combines imine formation and reduction in one step |

| Three-Component Reaction | Alkynone, 1,3-Dicarbonyl compound, Ammonium acetate | Forms polysubstituted pyridines directly |

Catalytic Synthesis Methods

Catalytic methods, particularly those employing transition metals like palladium and ruthenium, have revolutionized organic synthesis by enabling previously challenging bond formations.

Palladium-catalyzed reactions: Palladium catalysts are highly effective for cross-coupling reactions to form C-C and C-N bonds. A potential route for the synthesis of a precursor to the target molecule is the Suzuki-Miyaura coupling of a pyridine boronic acid derivative with a 3,4-dimethylphenyl halide. Another advanced approach is the direct C-H arylation. For example, a palladium-catalyzed C(sp3)-H arylation between 4-picoline and an aryl halide has been developed, which could be adapted to introduce the 3,4-dimethylphenyl group onto the methyl group of 4-picoline. beilstein-journals.org

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into organic synthesis to minimize environmental impact. For the synthesis of this compound, approaches such as ultrasound-assisted methods and reactions in aqueous media offer significant advantages over conventional techniques.

Ultrasound-Assisted Methods: Sonochemistry, the application of ultrasound to chemical reactions, can dramatically enhance reaction rates, improve yields, and reduce reaction times, often under milder conditions. derpharmachemica.com This technique accelerates reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hot spots of extreme temperature and pressure. derpharmachemica.com For the synthesis of amines and pyridine derivatives, ultrasound has been shown to be a powerful tool. nih.gov

A plausible key step in synthesizing the target molecule is reductive amination. Ultrasound irradiation has been successfully used to synthesize primary amines from ketones using titanium (IV) isopropoxide and sodium borohydride, completing reactions in as little as 10 minutes with excellent yields. derpharmachemica.com This contrasts sharply with conventional methods that may require several hours. derpharmachemica.com Similarly, ultrasound has been employed in aza-Michael reactions in water, a key step in forming carbon-nitrogen bonds, demonstrating remarkable rate enhancement and clean product formation without the need for catalysts. utrgv.edu

Aqueous Media Reactions: Replacing volatile organic solvents with water is a primary goal of green chemistry. Water is non-toxic, non-flammable, and inexpensive. While organic reagents often have low solubility in water, this can sometimes be an advantage, and the use of phase-transfer catalysts or co-solvents can overcome this limitation. The synthesis of various heterocyclic compounds, including those with pyridine scaffolds, has been successfully demonstrated in aqueous media. For instance, the ultrasound-assisted aza-Michael reaction shows significantly faster conversion in water compared to organic solvents or solvent-free conditions, with one study reporting 98% yield in just 5 minutes. utrgv.edu Copper(I)-catalyzed aza-Michael reactions have also been performed efficiently in water under ultrasonic irradiation, affording high yields in minutes. researchgate.net These precedents suggest that key bond-forming reactions in the synthesis of this compound could be adapted to aqueous systems, particularly when combined with ultrasound.

The following table summarizes the benefits of ultrasound assistance in related synthetic transformations.

| Reaction Type | Conventional Method (Time) | Ultrasound-Assisted Method (Time) | Yield Improvement | Reference |

| Primary Amine Synthesis | Hours | 10 minutes | Significant | derpharmachemica.com |

| Aza-Michael Addition | 60+ minutes (in organic solvent) | 5 minutes (in water) | Up to 98% yield | utrgv.edu |

| Cu(I) Catalyzed Aza-Michael | Hours | 2-5 minutes | High yields | researchgate.net |

Considerations for Regioselectivity and Stereochemical Control in this compound Synthesis

The synthesis of this compound requires precise control over both regioselectivity (where the substituents attach) and stereochemistry (the 3D arrangement of atoms), as the central carbon atom is a stereocenter.

Regioselectivity: A primary challenge in functionalizing pyridine rings is controlling the position of incoming substituents. Direct nucleophilic addition to an unsubstituted pyridine ring typically favors the C2 and C6 positions. To achieve the desired C4 substitution, the pyridine ring must be appropriately activated.

One effective strategy involves the formation of N-acylpyridinium salts. These intermediates are highly electrophilic and can be attacked by nucleophiles. The regioselectivity of this addition can be controlled by the choice of catalyst and reaction conditions. For example, the copper-catalyzed dearomative addition of Grignard reagents to pyridinium (B92312) salts has been shown to be a highly regio- and enantioselective method for producing 1,4-dihydropyridine (B1200194) derivatives. nih.gov In this approach, a chiral copper catalyst directs the incoming nucleophile (such as a 3,4-dimethylphenyl Grignard reagent) specifically to the C4 position of the activated pyridine ring. nih.govnih.gov Subsequent manipulation of the resulting dihydropyridine (B1217469) would lead to the desired aromatic product.

Stereochemical Control: Since the target molecule is chiral, controlling the stereochemistry at the benzylic carbon is crucial for producing a single enantiomer, which is often required for pharmaceutical applications. Several strategies exist for the asymmetric synthesis of chiral diarylmethylamines.

Chiral Auxiliaries: A common method involves condensing a pyridine-4-carboxaldehyde with a chiral amine (a chiral auxiliary) to form a chiral imine. Diastereoselective addition of a 3,4-dimethylphenyl organometallic reagent to this imine, followed by cleavage of the auxiliary, would yield the enantiomerically enriched target amine.

Asymmetric Catalysis: More modern approaches utilize chiral catalysts. Asymmetric hydrogenation of a pre-formed imine (N-(pyridin-4-ylmethylene)-3,4-dimethylaniline or a related precursor) using a chiral iridium or rhodium catalyst can provide high enantioselectivities.

Catalytic C-H Functionalization: Advanced methods involve the direct, enantioselective functionalization of C-H bonds. While not yet applied to this specific molecule, palladium-catalyzed enantioselective C-H iodination has been used for the synthesis of other chiral diarylmethylamines, demonstrating the potential of this cutting-edge strategy.

The choice of strategy depends on factors such as the availability of starting materials, desired enantiomeric purity, and scalability.

Reaction Mechanisms and Reactivity Profiles of C 3,4 Dimethyl Phenyl C Pyridin 4 Yl Methylamine

Mechanistic Insights into Formation Reactions

The synthesis of diarylmethylamines, such as C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine, can be achieved through various synthetic routes, often involving the formation of key intermediates and carefully orchestrated reaction pathways. A prevalent method for the formation of such amines is reductive amination. libretexts.org

A common pathway to this compound likely proceeds through a reductive amination reaction, a cornerstone of amine synthesis. libretexts.orgmasterorganicchemistry.com This process typically involves the reaction of an aldehyde or ketone with a primary amine to form an imine (or Schiff base), which is then reduced to the target amine. libretexts.org In the context of the target molecule, this would involve the reaction of 3,4-dimethylbenzaldehyde (B1206508) with 4-aminopyridine (B3432731) to form an N-(pyridin-4-yl)imine, or alternatively, 4-formylpyridine with 3,4-dimethylaniline (B50824).

The stability of the resulting imine can be influenced by the electronic properties of the substituents on the aromatic rings. nih.gov The electron-donating methyl groups on the phenyl ring would be expected to stabilize the imine intermediate.

Table 1: Key Steps in Imine Formation

| Step | Description |

| 1. Nucleophilic Attack | The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon. |

| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen, forming a zwitterionic intermediate which then forms a neutral carbinolamine. |

| 3. Protonation of Hydroxyl | The hydroxyl group of the carbinolamine is protonated by an acid catalyst. |

| 4. Elimination of Water | The protonated hydroxyl group leaves as a water molecule, forming a carbocation. |

| 5. Iminium Ion Formation | The nitrogen lone pair forms a double bond with the carbocation, creating a protonated imine (iminium ion). |

| 6. Deprotonation | A base removes the proton from the nitrogen, yielding the final imine product. |

While the primary route to this compound is likely through reductive amination of a pre-formed imine, it is important to consider potential cyclization and condensation pathways, particularly in the context of pyridine (B92270) ring synthesis. The formation of the pyridine ring itself can be achieved through various condensation reactions. For instance, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). While not directly applicable to the final assembly of the target molecule from its constituent aromatic rings, such cyclization strategies are fundamental to the synthesis of the pyridyl precursor. organic-chemistry.org

In the context of the target molecule's synthesis, intramolecular cyclization is less likely given the starting materials for a typical reductive amination. However, under certain conditions, side reactions involving cyclization could occur if appropriate functional groups are present on the precursors. For example, if the synthesis were to proceed through a multi-component reaction, there could be competing pathways leading to different heterocyclic systems. nih.gov The specific reaction conditions, such as temperature, catalyst, and solvent, would play a crucial role in directing the reaction towards the desired diarylmethylamine product and minimizing cyclized byproducts. google.com

Proton transfer is a fundamental process in the formation and reactions of amines. rsc.org In the synthesis of this compound via reductive amination, proton transfers are critical in both the formation of the imine intermediate and the subsequent reduction step. youtube.com As described in section 3.1.1, the formation of the carbinolamine and its dehydration to the iminium ion involve a series of protonation and deprotonation events. libretexts.org

The basicity of the nitrogen atoms in the molecule is a key factor governing proton transfer. The pyridine nitrogen is generally less basic than the secondary amine nitrogen due to the sp2 hybridization of the nitrogen in the aromatic ring. The lone pair of electrons on the pyridine nitrogen is in an sp2 orbital and is more tightly held than the lone pair on the sp3 hybridized secondary amine nitrogen. Therefore, in the presence of an acid, the secondary amine is more likely to be protonated.

The solvent environment also plays a critical role in mediating proton transfer. rsc.org In protic solvents, solvent molecules can participate in proton exchange, facilitating the reaction. The stability of the charged intermediates is also influenced by the solvating power of the medium.

Exploration of this compound Reactivity

The reactivity of this compound is dictated by the functional groups present: a secondary amine, a 3,4-dimethylphenyl group, and a pyridin-4-yl group. These groups provide sites for oxidation, reduction, and other chemical transformations.

The secondary amine functionality of this compound is susceptible to oxidation. Treatment with strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) would be expected to lead to the formation of an imine or, upon further oxidation and cleavage, ketones. Specifically, oxidation of the secondary amine could initially yield an iminium ion, which could then be hydrolyzed to produce 3,4-dimethylbenzophenone (B1346588) and 4-aminopyridine.

The methyl groups on the phenyl ring are also susceptible to oxidation under harsh conditions. With a strong oxidizing agent like hot, concentrated potassium permanganate, the methyl groups could be oxidized to carboxylic acids, yielding 4-(pyridin-4-yl(amino)methyl)phthalic acid.

The pyridine ring is generally resistant to oxidation due to its aromatic character. However, under very strong oxidizing conditions, degradation of the ring can occur.

Table 2: Potential Oxidation Products

| Oxidizing Agent | Substrate Site | Potential Product(s) |

| Mild Oxidizing Agent (e.g., MnO2) | Secondary Amine | N-(3,4-dimethylphenyl)-N-(pyridin-4-yl)methanimine |

| Strong Oxidizing Agent (e.g., KMnO4, heat) | Secondary Amine (C-N bond cleavage) | 3,4-Dimethylbenzophenone and 4-Aminopyridine |

| Strong Oxidizing Agent (e.g., KMnO4, heat) | Methyl Groups | 4-(Pyridin-4-yl(amino)methyl)phthalic acid |

The reduction of this compound would primarily target the pyridine ring. The secondary amine and the phenyl ring are generally stable to typical reducing conditions.

Catalytic hydrogenation using hydrogen gas (H2) with a palladium catalyst (Pd/C) is a common method for the reduction of aromatic rings. Under these conditions, the pyridine ring could be reduced to a piperidine (B6355638) ring, yielding C-(3,4-Dimethyl-phenyl)-C-piperidin-4-yl-methylamine. The reaction conditions, such as pressure and temperature, would influence the extent of reduction.

Hydride reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not strong enough to reduce an aromatic pyridine ring. However, a more powerful reducing agent like lithium aluminum hydride (LiAlH4) could potentially reduce the pyridine ring, although this often requires harsh conditions. It is important to note that LiAlH4 can also react with the N-H bond of the secondary amine to form a lithium aluminum amide salt, which would be protonated upon workup.

Table 3: Potential Reduction Products

| Reducing Agent | Substrate Site | Potential Product |

| H2, Pd/C | Pyridine Ring | C-(3,4-Dimethyl-phenyl)-C-piperidin-4-yl-methylamine |

| NaBH4 | No Reaction | This compound |

| LiAlH4 | Pyridine Ring (potentially) | C-(3,4-Dimethyl-phenyl)-C-piperidin-4-yl-methylamine |

Nucleophilic Substitution Reactions at the Methylamine (B109427) Group and Pyridine Ring

The structure of this compound offers two primary sites for nucleophilic substitution: the primary amine of the methylamine group and the pyridine ring.

Reactivity of the Methylamine Group: The primary amine group (-NH2) is inherently nucleophilic due to the lone pair of electrons on the nitrogen atom. It can readily participate in reactions with electrophiles. Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Silylation: The displacement of an active proton in the -NH2 group by an alkylsilyl group, typically trimethylsilyl (B98337) (TMS), is a common derivatization technique for analysis. gcms.cz Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) can be used, often with pyridine as a catalyst to accelerate the reaction with sterically hindered groups. gcms.czcaltech.edu

Reactivity of the Pyridine Ring: The pyridine ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom. This property makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. nih.gov The attack of a nucleophile at these positions generates a high-energy anionic intermediate (a Meisenheimer-like complex) that is stabilized by resonance, with one resonance form placing the negative charge on the electronegative nitrogen atom. stackexchange.comechemi.com This stabilization is not possible for an attack at the meta positions (C3, C5). stackexchange.comechemi.com

In this compound, the C4 position is already substituted. Therefore, nucleophilic attack on the pyridine ring would be directed to the C2 and C6 positions. Recent studies have demonstrated methods for the C4-selective amination of pyridines via a nucleophilic substitution of hydrogen (SNH) by forming 4-pyridyl pyridinium (B92312) salt intermediates, which then react with nucleophiles like aqueous ammonia. nih.gov This highlights the unique reactivity of the C4 position under specific activation conditions.

| Reaction Site | Reagent Type | Product Type | General Principle |

|---|---|---|---|

| Methylamine (-NH₂) | Acyl Halide (R-COCl) | Amide | Nitrogen lone pair acts as a nucleophile, attacking the electrophilic carbonyl carbon. |

| Methylamine (-NH₂) | Alkyl Halide (R'-X) | Secondary/Tertiary Amine | Nucleophilic attack of the amine on the alkyl halide. |

| Pyridine Ring (C2/C6) | Strong Nucleophiles (e.g., NH₂⁻, OR⁻) | Substituted Pyridine | SNAr mechanism favored at positions ortho to the ring nitrogen due to stabilization of the anionic intermediate. stackexchange.comechemi.com |

Hydrogen Atom Transfer (HAT) Processes in this compound Related Systems

Hydrogen Atom Transfer (HAT) has become a powerful strategy for the functionalization of C–H bonds by generating reactive alkyl radicals. researchgate.netmdpi.com The process involves the one-step transfer of a hydrogen atom (both a proton and an electron) from the substrate to a radical species. mdpi.com The feasibility of HAT is primarily governed by the relative bond dissociation energies (BDEs) of the C-H bond being broken and the bond being formed in the HAT reagent. mdpi.com

In this compound, several types of C-H bonds exist. The most susceptible to HAT is the benzylic C-H bond on the carbon atom connecting the two aromatic rings and the amine group. Abstraction of this hydrogen atom would generate a carbon-centered radical that is highly stabilized by resonance delocalization across both the 3,4-dimethylphenyl ring and the pyridin-4-yl ring.

Recent research has highlighted the use of electrophilic thiyl radicals as efficient HAT catalysts for the α-C(sp³)–H bond functionalization of amines. nih.gov This is attributed to the excellent polarity match between the electrophilic radical and the electron-rich α-N C–H bond. nih.gov Such a process, if applied to the target molecule, would likely be highly selective for the benzylic position. This approach allows for the formation of new C-C bonds by trapping the resulting radical with electron-deficient olefins. nih.gov

| C-H Bond Location | Relative Susceptibility to HAT | Reasoning |

|---|---|---|

| Benzylic C-H (on the CH-NH₂ carbon) | High | Forms a highly resonance-stabilized radical delocalized over two aromatic rings. |

| Aromatic C-H (on both rings) | Low | Higher BDE compared to the benzylic C-H bond. |

| Methyl C-H (on the dimethylphenyl ring) | Moderate | Benzylic-type stabilization is possible, but less than the tertiary benzylic position. |

| Amine N-H | Moderate | Can undergo HAT, but C-H abstraction is often kinetically favored with specific reagents. |

Derivatization Strategies and Analog Synthesis of this compound

Derivatization is a key strategy for modifying the physicochemical and biological properties of a molecule. For the title compound, derivatization can be pursued at multiple sites to generate a library of analogs for chemical exploration.

Strategic Introduction of Functional Groups

The strategic introduction of new functional groups can modulate properties such as polarity, solubility, and receptor binding potential.

On the Methylamine Nitrogen: As discussed, the primary amine is a versatile handle for introducing a variety of functional groups. For instance, derivatization with pyridine-3-sulfonyl chloride can be used to introduce a sulfonyl group, a strategy successfully employed for enhancing the detection of other classes of compounds in mass spectrometry. nih.gov

On the 3,4-Dimethyl-phenyl Ring: This ring is activated towards electrophilic aromatic substitution by the two methyl groups. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be directed by the existing substituents to the available positions on the ring.

On the Pyridine Ring: While electrophilic substitution on the pyridine ring is difficult, C-H functionalization methodologies provide a direct route to introduce new groups. researchgate.net This allows for the installation of aryl, alkyl, or other functional groups without pre-functionalizing the ring.

Systematic Structural Modifications for Chemical Exploration

Systematic modification of the core scaffold is crucial for understanding structure-activity relationships (SAR). This involves altering each component of the molecule in a controlled manner.

Phenyl Ring Modification: The electronic and steric properties can be tuned by replacing the methyl groups with other substituents (e.g., methoxy, halo, trifluoromethyl) or by altering their positions on the ring.

Pyridine Ring Modification: The nitrogen atom's position can be moved to create pyridin-2-yl or pyridin-3-yl analogs, which would significantly alter the molecule's geometry and electronic properties. nih.gov Furthermore, substituents can be introduced onto the pyridine ring itself.

Linker Modification: The methylamine linker can be modified. N-alkylation or N-acylation can alter basicity and hydrogen bonding capacity. The carbon backbone could also be extended or constrained within a cyclic system.

The synthesis of such analogs often relies on multi-component reactions or convergent synthetic routes, such as the Hantzsch pyridine synthesis for creating substituted pyridine cores or aza-Friedel-Crafts reactions for synthesizing diarylmethylamines. researchgate.netresearchgate.net

Advanced Derivatization: Difluoromethylation of Pyridine Moieties

The difluoromethyl (CF₂H) group has garnered significant attention in medicinal chemistry as it is considered a lipophilic bioisostere of hydroxyl or thiol groups and can participate in hydrogen bonding. nih.gov Its introduction can improve metabolic stability and binding affinity. nih.gov

Direct C-H difluoromethylation of pyridines is a highly efficient method for synthesizing such analogs. researchgate.net Recent breakthroughs allow for site-selective difluoromethylation of pyridine rings at either the meta or para positions relative to the ring nitrogen. uni-muenster.dechemeurope.com This regioselectivity can be switched by controlling the reaction conditions:

Meta-difluoromethylation: Achieved through a radical process using oxazino pyridine intermediates, which are formed under basic conditions. researchgate.net

Para-difluoromethylation: Achieved by targeting the pyridinium ions formed under acidic conditions, which show electrophilic reactivity at the γ-position (C4). researchgate.net

This dual reactivity allows for precise, late-stage modification of pyridine-containing molecules. The methods are practical and use inexpensive, commercially available reagents, making them highly relevant for drug design and chemical exploration. uni-muenster.dechemeurope.com

| Target Position | Reaction Conditions | Intermediate Species | Reference |

|---|---|---|---|

| meta (C3/C5) | Basic | Oxazino pyridine | researchgate.net |

| para (C4) | Acidic | Pyridinium ion | researchgate.net |

Spectroscopic Data for this compound Not Publicly Available

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the compound this compound is not publicly available at this time.

This prevents a complete and accurate analysis as requested for the advanced spectroscopic characterization and structural elucidation of this specific molecule. The generation of the required detailed analysis, including data tables for ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, is contingent on the availability of published experimental results.

While spectroscopic data for analogous compounds containing substituted phenyl and pyridinyl-methylamine moieties exist, extrapolation of this data to this compound would not meet the standards of scientific accuracy. Spectroscopic properties such as chemical shifts, coupling constants, and fragmentation patterns are highly specific to the unique electronic and steric environment of a molecule. The precise substitution pattern of the dimethyl-phenyl group significantly influences these parameters.

Therefore, without access to the actual experimental spectra or a publication detailing the synthesis and characterization of this compound, the following sections of the proposed article cannot be completed:

Advanced Spectroscopic Characterization and Structural Elucidation of C 3,4 Dimethyl Phenyl C Pyridin 4 Yl Methylamine

Mass Spectrometry (MS):Confirmation of the precise molecular formula through high-resolution mass spectrometry (HRMS) requires access to the experimental mass spectrum.

Analysis of Fragmentation Patterns for Structural Elucidation

The structural elucidation of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine is significantly aided by the analysis of its fragmentation patterns in mass spectrometry. While a specific mass spectrum for this compound is not publicly available, the fragmentation pathways can be predicted based on the established principles for diarylmethylamines and related nitrogen-containing compounds. rsc.orgyoutube.com

Upon electron ionization, the molecular ion ([M]⁺˙) is expected to form. A primary and highly characteristic fragmentation pathway for amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. youtube.com For this compound, this would involve the cleavage of the bond between the methine carbon and either the 3,4-dimethylphenyl ring or the pyridin-4-yl ring.

The loss of the 3,4-dimethylphenyl radical would result in a resonance-stabilized pyridin-4-ylmethylene-ammonium cation. Conversely, the loss of the pyridin-4-yl radical would yield a resonance-stabilized 3,4-dimethylphenyl-methylene-ammonium cation. The relative abundance of these fragment ions would depend on the relative stability of the resulting cations and neutral radicals.

Further fragmentation could involve the loss of a hydrogen atom from the molecular ion to form the [M-H]⁺ ion, a common feature in the mass spectra of diarylmethylamines. rsc.org Other potential fragmentation pathways include the cleavage of the methyl groups from the dimethylphenyl ring and rearrangements of the pyridine (B92270) ring.

Table 1: Predicted Major Fragment Ions of this compound in Mass Spectrometry

| m/z (predicted) | Proposed Fragment Structure | Fragmentation Pathway |

| 212 | [C₁₄H₁₆N₂]⁺˙ | Molecular Ion |

| 211 | [C₁₄H₁₅N₂]⁺ | Loss of H radical |

| 106 | [C₇H₈N]⁺ | α-cleavage, loss of pyridin-4-yl radical |

| 107 | [C₆H₇N₂]⁺ | α-cleavage, loss of 3,4-dimethylphenyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion from dimethylphenyl group |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The vibrational analysis of the infrared spectrum allows for the assignment of characteristic absorption bands to specific molecular motions. nih.gov

The FT-IR spectrum of this compound is expected to exhibit characteristic peaks corresponding to the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of both the dimethylphenyl and pyridine rings are anticipated to appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl groups will likely be observed in the 2850-2960 cm⁻¹ range.

The C=C and C=N stretching vibrations of the aromatic rings are expected in the 1400-1600 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the C-H bonds in the aromatic rings will give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹), which are diagnostic for the substitution patterns of the rings.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 |

| C=C and C=N Stretch (Aromatic Rings) | 1400 - 1600 |

| N-H Bend (Amine) | 1550 - 1650 |

| C-H In-plane Bend (Aromatic) | 1000 - 1300 |

| C-H Out-of-plane Bend (Aromatic) | 650 - 1000 |

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing the FT-IR data, Fourier Transform Raman (FT-Raman) spectroscopy provides further information on the vibrational modes of this compound. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

The FT-Raman spectrum is expected to show strong bands for the aromatic ring breathing modes of both the pyridine and the 3,4-dimethylphenyl rings. cdnsciencepub.comcdnsciencepub.com The symmetric C-H stretching vibrations of the methyl groups are also anticipated to be prominent. The C-C stretching vibrations within the aromatic rings will also be Raman active. The complementarity of FT-IR and FT-Raman spectra allows for a more complete vibrational assignment and structural confirmation.

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

While a specific crystal structure for this compound has not been reported, single-crystal X-ray diffraction would be the definitive method for determining its precise three-dimensional molecular structure in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule and the spatial arrangement of the 3,4-dimethylphenyl and pyridin-4-yl moieties relative to the central methylamine (B109427) bridge. Based on studies of similar pyridine derivatives, it can be anticipated that the molecule will adopt a non-planar conformation due to steric hindrance between the aromatic rings. researchgate.netnih.govnih.gov

Analysis of Crystal Packing and Unit Cell Parameters

Without experimental data, the unit cell parameters (a, b, c, α, β, γ) and the space group cannot be determined. However, analysis of related structures in crystallographic databases could provide a basis for predicting the likely crystal system and packing motifs. mdpi.com

Determination of Intermolecular Distances and Angles within the Crystal Lattice

A comprehensive search of publicly available scientific literature and crystallographic databases has revealed no specific experimental data on the crystal structure of this compound. Consequently, a detailed analysis of the intermolecular distances and angles within its crystal lattice cannot be provided at this time.

While crystallographic data for the specific title compound is not available, the scientific literature does contain studies on related molecules incorporating either the 3,4-dimethylphenyl or the pyridin-4-yl moieties. For instance, studies on various pyridine derivatives often reveal the presence of hydrogen bonding involving the pyridine nitrogen atom, which can act as a hydrogen bond acceptor. Similarly, analyses of compounds containing dimethylphenyl groups can provide insights into potential C-H···π interactions and the influence of the methyl groups on the crystal packing. However, without the specific crystal structure of this compound, any discussion of its intermolecular interactions would be purely speculative.

The generation of detailed data tables for bond lengths, bond angles, and dihedral angles related to intermolecular interactions is therefore not possible. Further experimental work is required to elucidate the three-dimensional structure of this compound and enable a thorough investigation of its crystal packing and intermolecular forces.

Computational Chemistry and Theoretical Investigations of C 3,4 Dimethyl Phenyl C Pyridin 4 Yl Methylamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. cmu.edu It is widely employed to predict the properties of molecules. nih.govscirp.org For C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine, DFT calculations would serve as the foundation for understanding its fundamental chemical and physical characteristics. Typically, these calculations use a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to solve the Schrödinger equation approximately. nih.govmaterialsciencejournal.org

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. nih.gov For this compound, this would involve calculating the most stable 3D structure, including bond lengths, bond angles, and dihedral angles.

Conformational analysis would explore the different spatial arrangements (conformers) of the molecule that arise from rotation around its single bonds, such as the bond connecting the central carbon to the phenyl and pyridyl rings. mdpi.com Given the flexibility of the molecule, multiple low-energy conformers could exist, and DFT calculations would identify the most stable conformer and the energy barriers between different conformations. nih.govnih.gov This is crucial as the molecular conformation can significantly influence its chemical reactivity and biological activity.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific data is unavailable.

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C-N (amine) | 1.45 Å |

| Bond Length | C-C (phenyl) | 1.40 Å |

| Bond Length | C-C (pyridyl) | 1.39 Å |

| Bond Angle | Phenyl-C-Pyridyl | 110.5° |

Electronic structure analysis reveals how electrons are distributed within the molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. researchgate.net The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. scirp.org For this compound, the HOMO would likely be localized on the electron-rich dimethyl-phenyl ring, while the LUMO might be centered on the electron-deficient pyridine (B92270) ring.

Table 2: Hypothetical Electronic Properties of this compound (Illustrative) This table is for illustrative purposes only, as specific data is unavailable.

| Property | Hypothetical Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.6 eV |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. researchgate.net This analysis is essential for understanding a molecule's response to light (photochemistry).

TD-DFT calculations would predict the electronic absorption spectrum (UV-Vis) of this compound, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*). functmaterials.org.ua This information is critical for applications in materials science and photobiology, revealing how the molecule absorbs and dissipates light energy. researchgate.net

Natural Bond Orbital (NBO) analysis is a method to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. researchgate.netacadpubl.eu It provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting reactivity and identifying sites for intermolecular interactions. mdpi.com

The MEP map of this compound would show regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. mdpi.com Negative regions would likely be found near the nitrogen atom of the pyridine ring and the amine group, while positive regions would be associated with the hydrogen atoms. researchgate.net This map is crucial for predicting how the molecule might interact with biological receptors or other chemical species.

Nonlinear optical (NLO) materials have applications in optoelectronics and photonics. ias.ac.in DFT calculations can predict the NLO properties of a molecule by computing its polarizability (α) and first hyperpolarizability (β). nih.gov Molecules with significant charge transfer characteristics and extended π-conjugated systems often exhibit large hyperpolarizability values. ias.ac.in

Calculations for this compound would determine its potential as an NLO material. The presence of the electron-donating dimethyl-phenyl group and the electron-accepting pyridine ring could facilitate intramolecular charge transfer, potentially leading to significant NLO properties. nih.govnorthwestern.edu

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Computational Analysis of this compound Remains a Subject for Future Research

A comprehensive review of scientific literature reveals a notable absence of computational chemistry and theoretical investigations into the specific compound this compound. While the methodologies outlined for such a study—including Quantum Theory of Atoms-in-Molecules (QTAIM), Hirshfeld surface analysis, and Non-Covalent Interactions (NCI) Reduced Density Gradient (RDG) methods—are well-established and widely used in materials science and drug design, their application to this particular molecule has not been documented in publicly available research.

The exploration of a molecule's supramolecular interactions and quantum properties provides invaluable insights into its behavior, stability, and potential applications. Techniques like QTAIM allow for a detailed analysis of chemical bonding and non-covalent interactions based on the topology of the electron density. wikipedia.orgamercrystalassn.orgresearchgate.net This method can precisely identify bond critical points, which are crucial for understanding the nature and strength of atomic interactions within a molecule. wiley-vch.de

Similarly, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice. nih.govnih.govnih.gov By mapping properties like d_norm, shape index, and curvedness onto the molecular surface, researchers can gain a comprehensive understanding of the interactions that govern the crystal packing. nih.gov This is often complemented by the generation of 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts and their relative contributions. nih.gov

The NCI RDG method is another valuable technique for visualizing and characterizing weak non-covalent interactions, such as van der Waals forces and steric repulsions, which are often challenging to identify using other methods. researchgate.netsci-hub.sescielo.org.mx This approach plots the reduced density gradient against the electron density, revealing regions of attractive and repulsive interactions within the molecule.

Despite the power of these computational tools, their application to this compound has yet to be reported. Consequently, there is no available data on its bond critical points, a detailed breakdown of its intermolecular contacts via Hirshfeld surface analysis, or an analysis of its hydrogen bonding networks and other non-covalent interactions. Such a study would be a valuable contribution to the field of computational chemistry, providing fundamental insights into the structure and properties of this specific pyridin-4-yl-methylamine derivative. Future research in this area would be necessary to generate the specific data tables and detailed findings requested.

Supramolecular Interactions Analysis in this compound Systems

π-Stacking and Dispersion Interactions

A comprehensive search of available scientific literature and computational chemistry databases did not yield specific studies on the π-stacking and dispersion interactions of this compound. While the presence of two aromatic rings, the 3,4-dimethylphenyl group and the pyridin-4-yl group, suggests the potential for such interactions, no published research has specifically quantified or characterized them for this molecule.

In general, π-stacking interactions are non-covalent interactions that occur between aromatic rings. They are crucial in various chemical and biological systems, influencing molecular recognition, crystal packing, and the stability of proteins and DNA. The strength and geometry of these interactions are dependent on the nature of the aromatic systems and their substituents. Dispersion forces are a component of van der Waals forces and are significant in the stacking of aromatic molecules.

Without specific computational data for this compound, any discussion on its π-stacking and dispersion interactions would be speculative and not based on direct research findings.

CH-π Interactions and their Role in Molecular Packing

Similar to the case of π-stacking, no specific research detailing the CH-π interactions and their role in the molecular packing of this compound could be located in the existing scientific literature.

CH-π interactions are weak molecular forces that occur between a C-H bond and a π-system. These interactions play a significant role in determining the three-dimensional structures of molecules in crystals and biological systems. In the context of this compound, the methyl C-H groups on the dimethylphenyl ring and the C-H bonds on both aromatic rings could potentially act as donors, while the electron-rich π-systems of the phenyl and pyridyl rings could act as acceptors.

However, in the absence of a determined crystal structure or specific computational studies for this compound, a detailed and accurate description of its CH-π interactions and their impact on its solid-state arrangement cannot be provided.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine, and what catalysts or solvents are typically employed?

- Methodological Answer : The synthesis often involves multi-step reactions, such as reductive amination or palladium/copper-catalyzed cross-coupling to link the pyridin-4-yl and 3,4-dimethylphenyl moieties. Solvents like dimethylformamide (DMF) or toluene are used under inert atmospheres (e.g., nitrogen) to prevent oxidation. Reaction optimization may require temperature control (e.g., 60–100°C) and purification via column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural validation. For example, ¹H NMR peaks near δ 2.2–2.5 ppm typically correspond to methyl groups on the phenyl ring, while pyridine protons resonate at δ 7.5–8.5 ppm .

Q. What spectroscopic techniques are most effective for analyzing electronic interactions between the pyridine and dimethylphenyl groups?

- Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy can reveal π→π* transitions in the aromatic systems, while infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹). X-ray crystallography (if single crystals are obtainable) provides definitive bond-length data, as demonstrated in structurally similar compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale syntheses of this compound?

- Methodological Answer : Use design of experiments (DoE) to test variables like solvent polarity, catalyst loading (e.g., Pd/C or CuI), and reaction time. For example, DMF may enhance solubility but require lower temperatures to avoid decomposition. Continuous-flow reactors can improve scalability and reproducibility .

Q. How should researchers address contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

- Methodological Answer : Validate assay conditions (e.g., cell line specificity, pH, and incubation time). Test compound stability in buffer solutions using LC-MS to rule out degradation. Compare results with structurally analogous compounds, such as N-(3,4-dimethylphenyl)-pyridin-4-yl derivatives, to identify structure-activity relationships (SARs) .

Q. What computational methods are suitable for modeling the compound’s binding affinity to biological targets?

- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) simulates interactions with proteins like kinases or GPCRs. Validate models with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies can mitigate poor aqueous solubility during in vitro assays?

- Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80). Modify the compound via salt formation (e.g., hydrochloride) or prodrug derivatization (e.g., acetylated amines). Solubility parameters (logP ~2.5–3.5) can be estimated using software like ACD/Labs .

Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce cytochrome P450-mediated oxidation. Replace metabolically labile methyl groups with trifluoromethyl or cyclopropyl moieties. Validate stability in microsomal assays and compare with parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.